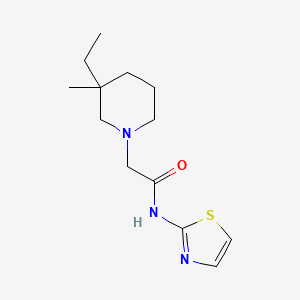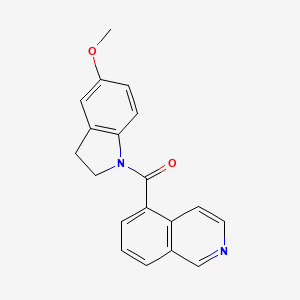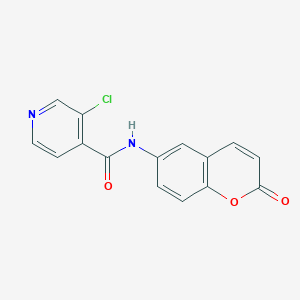![molecular formula C21H25N3O3 B7189478 [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone](/img/structure/B7189478.png)
[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a phenoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is often introduced through nucleophilic substitution reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling with Phenoxypyridine: The final step involves coupling the morpholine and pyrrolidine derivatives with a phenoxypyridine moiety using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenoxypyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone: shares structural similarities with other heterocyclic compounds such as:
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(24-10-4-5-17(24)16-23-11-13-26-14-12-23)20-15-19(8-9-22-20)27-18-6-2-1-3-7-18/h1-3,6-9,15,17H,4-5,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDYRRCRFBDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CC(=C2)OC3=CC=CC=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[[ethyl(methyl)amino]methyl]pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7189404.png)
![N-(4-acetylphenyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B7189415.png)

![3-(3-Fluoro-4-methylphenyl)-5-[3-[4-(trifluoromethyl)piperidin-1-yl]propyl]-1,2,4-oxadiazole](/img/structure/B7189433.png)
![N-(benzylcarbamoyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B7189435.png)


![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7189445.png)
![3-chloro-N-[5-(ethylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B7189452.png)
![N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]isoquinoline-5-carboxamide](/img/structure/B7189464.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7189465.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide](/img/structure/B7189471.png)
![3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide](/img/structure/B7189479.png)
![N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide](/img/structure/B7189481.png)
